Sulfamide, N,N-bis(2-chloroethyl)-
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Overview
Description
Sulfamide, N,N-bis(2-chloroethyl)-: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a sulfamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N,N-bis(2-chloroethyl)- typically involves the reaction of chloroethylamine with sulfamide. One common method includes the use of chlorosulfonyl isocyanate (CSI) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane, and the product is obtained in high yield .
Industrial Production Methods: Industrial production of Sulfamide, N,N-bis(2-chloroethyl)- often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Sulfamide, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed:
Substitution Products: Various substituted sulfamides.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups
Scientific Research Applications
Sulfamide, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of chemotherapeutic agents and other medicinal compounds.
Industry: The compound is utilized in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of Sulfamide, N,N-bis(2-chloroethyl)- involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU): A well-known chemotherapeutic agent with similar alkylating properties.
N,N-bis(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent with a similar mechanism of action.
N,N-bis(2-chloroethyl)-N-methylamine: A related compound with similar chemical properties
Uniqueness: Sulfamide, N,N-bis(2-chloroethyl)- is unique due to its specific sulfamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and its versatility in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
CAS No. |
89212-40-8 |
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Molecular Formula |
C4H10Cl2N2O2S |
Molecular Weight |
221.11 g/mol |
IUPAC Name |
1-chloro-2-[2-chloroethyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C4H10Cl2N2O2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H2,7,9,10) |
InChI Key |
XYJOPEOAJAVLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)S(=O)(=O)N |
Origin of Product |
United States |
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